3-Chloro-1-methylisoquinoline
Overview
Description
3-Chloro-1-methylisoquinoline is a chemical compound belonging to the isoquinoline family. It is characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the isoquinoline ring. This compound has a molecular formula of C10H8ClN and a molecular weight of 177.63 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 3-Chloro-1-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones, followed by chlorination . Another method includes the palladium-catalyzed coupling of tert-butylimine of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Industrial production methods often involve the use of high-boiling solvents and specific reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
3-Chloro-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-1-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. It is known to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These actions contribute to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
3-Chloro-1-methylisoquinoline can be compared with other similar compounds, such as:
Quinoline: Both compounds share a similar ring structure, but quinoline lacks the chlorine and methyl substituents.
Isoquinoline: This compound is the parent structure of this compound and lacks the chlorine and methyl groups.
Chloroquine: A well-known antimalarial drug, chloroquine has a quinoline ring system with different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-1-methylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPHINVRYAFBSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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